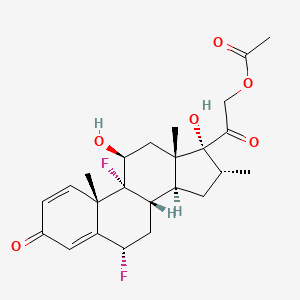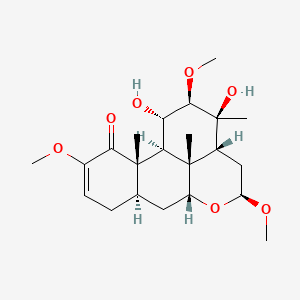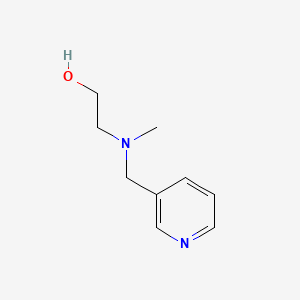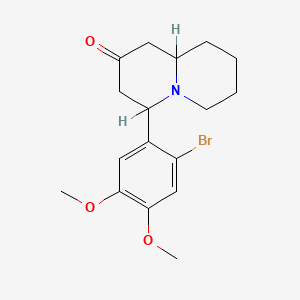
Flumethasone 21-acétate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Flumetasone acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of corticosteroid synthesis and reactivity.
Biology: Research on flumetasone acetate helps understand the mechanisms of corticosteroid action at the cellular level.
Medicine: It is extensively studied for its therapeutic effects in treating inflammatory and autoimmune conditions.
Mécanisme D'action
Target of Action
Flumethasone 21-acetate, also known as Flumethasone acetate, primarily targets the glucocorticoid receptor . The glucocorticoid receptor plays a crucial role in regulating inflammation and immune responses.
Mode of Action
Flumethasone acetate acts as a glucocorticoid receptor agonist . Upon binding to the glucocorticoid receptor, it forms a complex that translocates to the nucleus, leading to various gene activation and repression events .
Biochemical Pathways
The activation of the glucocorticoid receptor by Flumethasone acetate leads to the inhibition of pro-inflammatory pathways. This is achieved by decreasing the function of the lymphatic system, reducing immunoglobulin and complement concentrations, lowering lymphocyte concentrations, and preventing antigen-antibody binding .
Pharmacokinetics
As a corticosteroid, it is expected to be metabolized in the liver, likely through cyp3a4-mediated processes .
Result of Action
The result of Flumethasone 21-acetate’s action is a decrease in inflammation, exudation, and itching at the site of application . This local effect on diseased areas is due to its anti-inflammatory, antipruritic, and vasoconstrictive properties .
Analyse Biochimique
Biochemical Properties
Flumethasone 21-acetate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. As a corticosteroid, it primarily interacts with glucocorticoid receptors, forming a complex that translocates to the nucleus and modulates gene expression . This interaction leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins. Additionally, Flumethasone 21-acetate binds to plasma transcortin, which regulates its bioavailability and activity .
Cellular Effects
Flumethasone 21-acetate exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, Flumethasone 21-acetate suppresses the production of inflammatory mediators such as interleukins and tumor necrosis factor-alpha . It also inhibits the proliferation of lymphocytes and reduces the activity of macrophages. In skin cells, Flumethasone 21-acetate decreases keratinocyte proliferation and promotes the differentiation of epidermal cells .
Molecular Mechanism
The molecular mechanism of Flumethasone 21-acetate involves its binding to glucocorticoid receptors, forming a receptor-ligand complex that translocates to the nucleus . This complex binds to glucocorticoid response elements in the DNA, leading to the activation or repression of specific genes. Flumethasone 21-acetate inhibits the expression of pro-inflammatory genes and promotes the expression of anti-inflammatory genes . It also modulates the activity of various transcription factors, such as NF-kB and AP-1, which play crucial roles in inflammation and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flumethasone 21-acetate change over time due to its stability, degradation, and long-term impact on cellular function. Flumethasone 21-acetate is relatively stable under physiological conditions, but it can undergo hydrolysis to form Flumethasone . Long-term exposure to Flumethasone 21-acetate in vitro has been shown to reduce the viability of certain cell types and alter their metabolic activity . In vivo studies have demonstrated that chronic administration of Flumethasone 21-acetate can lead to adrenal suppression and other systemic effects .
Dosage Effects in Animal Models
The effects of Flumethasone 21-acetate vary with different dosages in animal models. At low doses, it effectively reduces inflammation and alleviates symptoms of allergic and autoimmune conditions . At high doses, Flumethasone 21-acetate can cause adverse effects such as immunosuppression, hyperglycemia, and osteoporosis . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits without causing significant side effects .
Metabolic Pathways
Flumethasone 21-acetate is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. It is metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The metabolism of Flumethasone 21-acetate can be influenced by other drugs that induce or inhibit CYP3A4 activity . The metabolic products of Flumethasone 21-acetate are excreted primarily through the kidneys .
Transport and Distribution
Flumethasone 21-acetate is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins such as albumin and transcortin, which facilitate its transport in the bloodstream . Within cells, Flumethasone 21-acetate can diffuse across cell membranes and bind to intracellular glucocorticoid receptors . Its distribution is influenced by factors such as tissue perfusion, receptor density, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of Flumethasone 21-acetate is primarily determined by its interaction with glucocorticoid receptors. Upon binding to these receptors, the Flumethasone 21-acetate-receptor complex translocates to the nucleus, where it exerts its effects on gene expression . Additionally, Flumethasone 21-acetate may localize to other cellular compartments, such as the cytoplasm and endoplasmic reticulum, depending on the presence of specific targeting signals and post-translational modifications .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : L'acétate de flumetasone est synthétisé par une série de réactions chimiques à partir d'un noyau stéroïdeLes conditions de réaction impliquent généralement l'utilisation d'agents de fluoration et de catalyseurs sous température et pression contrôlées .
Méthodes de Production Industrielle : Dans les environnements industriels, la production d'acétate de flumetasone implique une synthèse chimique à grande échelle utilisant des réacteurs automatisés et des systèmes de purification. Le processus garantit un rendement élevé et une pureté élevée du produit final, ce qui est essentiel pour les applications pharmaceutiques .
Types de Réactions:
Oxydation : L'acétate de flumetasone peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir l'acétate de flumetasone en ses formes réduites, modifiant ses propriétés pharmacologiques.
Réactifs et Conditions Communes:
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers agents d'halogénation et nucléophiles sont utilisés dans des conditions contrôlées.
Principaux Produits Formés : Les principaux produits formés par ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'acétate de flumetasone, chacun ayant des propriétés pharmacologiques distinctes .
4. Applications de la Recherche Scientifique
L'acétate de flumetasone a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans les études de synthèse et de réactivité des corticostéroïdes.
Biologie : La recherche sur l'acétate de flumetasone permet de comprendre les mécanismes d'action des corticostéroïdes au niveau cellulaire.
Médecine : Il est largement étudié pour ses effets thérapeutiques dans le traitement des affections inflammatoires et auto-immunes.
5. Mécanisme d'Action
L'acétate de flumetasone exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans le cytoplasme. Ce complexe se transloque ensuite vers le noyau, où il module l'expression de gènes spécifiques impliqués dans l'inflammation et la réponse immunitaire. Les principales cibles moléculaires incluent les cytokines, les chimiokines et les molécules d'adhésion, qui sont régulées à la baisse pour réduire l'inflammation et l'activité immunitaire .
Composés Similaires:
Bétamethasone : Un autre corticostéroïde puissant aux propriétés anti-inflammatoires similaires.
Dexamethasone : Connu pour ses forts effets anti-inflammatoires et immunosuppresseurs.
Hydrocortisone : Un corticostéroïde moins puissant utilisé pour les affections inflammatoires plus légères.
Unicité : L'acétate de flumetasone est unique en raison de sa forte puissance et de son motif spécifique de fluoration, qui améliore son activité anti-inflammatoire par rapport aux autres corticostéroïdes. Sa forme ester acétate contribue également à sa stabilité et à son efficacité dans les formulations topiques .
Comparaison Avec Des Composés Similaires
Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its strong anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A less potent corticosteroid used for milder inflammatory conditions.
Uniqueness: Flumetasone acetate is unique due to its high potency and specific fluorination pattern, which enhances its anti-inflammatory activity compared to other corticosteroids. Its acetate ester form also contributes to its stability and efficacy in topical formulations .
Propriétés
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F2O6/c1-12-7-15-16-9-18(25)17-8-14(28)5-6-21(17,3)23(16,26)19(29)10-22(15,4)24(12,31)20(30)11-32-13(2)27/h5-6,8,12,15-16,18-19,29,31H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSQQUKLQJHHOR-OSNGSNEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182481 | |
| Record name | Flumethasone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2823-42-9 | |
| Record name | (6α,11β,16α)-21-(Acetyloxy)-6,9-difluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2823-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flumethasone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002823429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flumethasone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUMETHASONE 21-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB84ATQ00X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(E)-11-[(13E,24Z)-16,22-Dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1672804.png)







![1-[(4-Chlorophenyl)methyl]-1-(7-pyrrolidin-1-ylheptyl)guanidine](/img/structure/B1672815.png)
![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)

